molecular formula C5H6N2O2 B372468 3-Methoxypyridazine 1-oxide CAS No. 23200-93-3

3-Methoxypyridazine 1-oxide

Cat. No.: B372468
CAS No.: 23200-93-3
M. Wt: 126.11g/mol
InChI Key: KGNNVJIJXBMLAE-UHFFFAOYSA-N
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Description

3-Methoxypyridazine 1-Oxide (CAS 23200-93-3) is a high-purity chemical intermediate of significant interest in synthetic organic and medicinal chemistry. Its core value lies in its role as a versatile precursor for further functionalized pyridazine derivatives. The compound has a molecular formula of C 5 H 6 N 2 O 2 and a molecular weight of 126.11 g/mol . This compound serves as a key starting material in the synthesis of various pyridazine analogs. Research demonstrates its specific use in the preparation of 3-methoxy-6-chloropyridazine upon treatment with phosphoryl chloride, a valuable halogenated intermediate for further cross-coupling reactions . Furthermore, hydrolysis of this compound yields 3-hydroxypyridazine 1-oxide, a compound studied for its tautomeric phenolic structure, which is significant for investigating the electronic properties of heterocyclic N-oxides . These transformations make it a fundamental building block for constructing complex molecules for pharmaceutical and agrochemical research. Spectroscopic and analytical data, including calculated physical properties such as a density of 1.228 g/cm 3 and a boiling point of approximately 258°C, are provided to support research and development efforts . Handling & Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1-oxidopyridazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-3-2-4-7(8)6-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNVJIJXBMLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=N[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxypyridazine 1 Oxide and Its Analogs

Classical Oxidation Routes

The most direct and common method for the synthesis of pyridazine (B1198779) N-oxides is the oxidation of the corresponding pyridazine. This approach involves the use of various oxidizing agents to introduce an oxygen atom onto one of the nitrogen atoms of the pyridazine ring.

Peracid-Mediated N-Oxidation (e.g., m-CPBA)

Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely employed reagents for the N-oxidation of nitrogen-containing heterocycles. chemicalbook.comscienceinfo.com The reaction proceeds via the electrophilic attack of the peracid on the lone pair of electrons of the nitrogen atom. The choice of solvent and reaction temperature is crucial for achieving high yields and minimizing side reactions. While specific studies detailing the N-oxidation of 3-methoxypyridazine (B101933) with m-CPBA are not extensively documented in the available literature, the general applicability of this method to substituted pyridines suggests its feasibility. arkat-usa.org For 3-substituted pyridines, m-CPBA has been shown to provide higher yields compared to other oxidizing agents like hydrogen peroxide in acetic acid. arkat-usa.org

Table 1: Peracid-Mediated N-Oxidation of Pyridazine Analogs

Entry Starting Material Oxidizing Agent Solvent Temperature (°C) Yield (%) Reference
1 3-Methylpyridine m-CPBA Dichloromethane Room Temp. High arkat-usa.org
2 3-Ethylpyridine m-CPBA Dichloromethane Room Temp. High arkat-usa.org
3 3-(Ethoxycarbonylmethyl)pyridine m-CPBA Dichloromethane Room Temp. High arkat-usa.org

Application of Metalloorganic Oxidizing Agents

Metalloorganic complexes can also serve as catalysts for N-oxidation reactions, often utilizing a more environmentally benign terminal oxidant like hydrogen peroxide. mdpi.com Catalysts based on metals such as rhenium, tungsten, and manganese have been reported for the N-oxidation of pyridines and other nitrogen heterocycles. arkat-usa.orgmdpi.com For instance, methyltrioxorhenium (MTO) has been shown to be a highly effective catalyst for the N-oxidation of 3- and 4-substituted pyridines using aqueous hydrogen peroxide, affording high yields of the corresponding N-oxides. arkat-usa.org While specific applications of metalloorganic oxidizing agents for the synthesis of 3-methoxypyridazine 1-oxide are not detailed in the provided search results, this methodology represents a promising alternative to traditional peracid oxidations.

Table 2: Metalloorganic-Catalyzed N-Oxidation of Pyridine (B92270) Analogs | Entry | Starting Material | Catalyst | Oxidant | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Pyridine | Methyltrioxorhenium (MTO) | H₂O₂ | Dichloromethane | High | arkat-usa.org | | 2 | 3-Methylpyridine | Methyltrioxorhenium (MTO) | H₂O₂ | Dichloromethane | High | arkat-usa.org | | 3 | 4-Methylpyridine | Methyltrioxorhenium (MTO) | H₂O₂ | Dichloromethane | High | arkat-usa.org | | 4 | Pyridine | Manganese tetrakis(2,6-dichlorophenyl)porphyrin | H₂O₂ | Not specified | Not specified | arkat-usa.org |

Ring Transformation Strategies

Ring transformation reactions offer an alternative pathway to pyridazine N-oxides, where a pre-existing heterocyclic ring is converted into the desired pyridazine N-oxide structure. nih.gov These transformations often involve "scrap and build" approaches where a part of the initial ring is replaced to form the new heterocyclic system. nih.gov For example, 1-methyl-3,5-dinitro-2-pyridone has been utilized as a substrate for nucleophilic-type ring transformations to generate various substituted nitroaromatic compounds. nih.gov While a powerful tool in heterocyclic synthesis, specific examples of ring transformation strategies leading directly to this compound are not prominently featured in the available scientific literature. The development of such a route would likely involve the careful selection of a starting heterocycle that can undergo a predictable rearrangement and functional group incorporation to yield the target molecule.

Cycloaddition Approaches to Pyridazine N-Oxides

Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are fundamental strategies for the construction of five- and six-membered heterocyclic rings, respectively. uchicago.educhesci.comnih.gov In the context of pyridazine N-oxide synthesis, these reactions could potentially be employed to build the pyridazine ring with the N-oxide functionality already incorporated or introduced in a subsequent step. For instance, 1,3-dipolar cycloaddition reactions using nitrile oxides or nitrones as 1,3-dipoles are well-established methods for synthesizing five-membered heterocycles and could be envisioned as part of a multi-step sequence towards pyridazine N-oxides. uchicago.educhesci.comnih.govmdpi.comresearchgate.net However, the direct synthesis of this compound via a cycloaddition approach is not a commonly reported method, and specific examples are scarce in the current literature.

Directed Synthesis from Substituted Pyridazines

The synthesis of this compound can also be achieved through the chemical modification of an already functionalized pyridazine N-oxide precursor. This strategy allows for the introduction of the methoxy (B1213986) group at a late stage of the synthesis. For instance, a 3-halopyridazine 1-oxide could potentially serve as a key intermediate, where the halogen atom is displaced by a methoxide (B1231860) source via a nucleophilic aromatic substitution reaction. The reactivity of halopyridazines and their N-oxides towards nucleophiles is a well-established principle in heterocyclic chemistry. Similarly, other functional groups at the 3-position could be converted to a methoxy group. While detailed experimental procedures for this specific transformation are limited, the general principles of nucleophilic substitution on the pyridazine ring are applicable.

Optimization of Reaction Conditions and Yields

Table 3: Factors for Optimization in N-Oxidation Reactions

Parameter Influence on Reaction General Considerations
Oxidizing Agent Determines reactivity, selectivity, and byproducts. Peracids are highly reactive; metalloorganic catalysts with H₂O₂ are greener alternatives.
Solvent Affects solubility of reactants and can influence reaction rate. Chlorinated solvents are common for m-CPBA oxidations; polar aprotic solvents may also be used.
Temperature Controls the rate of reaction and can influence the formation of side products. Reactions are often run at or below room temperature to control exothermicity and improve selectivity.
Reaction Time Ensures complete conversion of the starting material. Monitored by techniques like TLC or LC-MS to determine the optimal duration.

| Stoichiometry | The molar ratio of reactants can impact yield and byproduct formation. | A slight excess of the oxidizing agent is often used to drive the reaction to completion. |

Reactivity and Reaction Mechanisms of 3 Methoxypyridazine 1 Oxide

Photochemical Transformations

The photochemistry of pyridazine (B1198779) N-oxides, including the 3-methoxy derivative, is a field of significant study, revealing pathways to generate reactive oxygen species and to induce profound structural rearrangements. nih.gov Upon irradiation with light, typically in the UV range, these molecules can absorb energy and enter an excited state, which then triggers a cascade of reactions. wur.nlhelmholtz-berlin.de

A notable photochemical reaction of pyridazine N-oxides is the cleavage of the N-O bond, resulting in the deoxygenation of the heterocycle and the generation of atomic oxygen in its triplet ground state, O(3P). nih.govnih.govacs.org This process establishes pyridazine N-oxides as valuable photoactivatable precursors for this highly reactive oxygen species, which is otherwise difficult to generate and study in solution. nih.govacs.org

The generation of atomic oxygen is considered a competing, and in some cases, less efficient pathway compared to photoisomerization. nih.gov However, it has significant implications for synthetic chemistry. For instance, the O(3P) generated from the photolysis of 3,6-dichloropyridazine (B152260) N-oxide has been shown to mediate the C-H oxidation of aromatic compounds like benzene. nih.gov The efficiency of this deoxygenation can be influenced by the substituents on the pyridazine ring. The incorporation of chlorine atoms, for example, was found to be crucial for the efficiency of this process, allowing it to proceed with light sources in the 350–430 nm range. nih.gov

The predominant photochemical pathway for pyridazine N-oxides involves a significant rearrangement of the heterocyclic ring to form open-chain diazo intermediates. nih.govpreprints.org Upon photoexcitation, the molecule undergoes a series of transformations that lead to the opening of the pyridazine ring between the two nitrogen atoms. preprints.org

Computational studies on pyridazine N-oxide derivatives show that irradiation leads to an excited singlet state which initiates the ring-opening process. preprints.org This results in the formation of a vinyl-substituted diazoalkane (a diazoalkene), which is a key intermediate dictating the final products of the reaction. nih.gov This diazo intermediate can subsequently undergo further reactions, such as cyclization to form a pyrazole (B372694) derivative or the elimination of molecular nitrogen to yield a furan. preprints.org The specific outcome is highly dependent on the substitution pattern of the original pyridazine N-oxide. preprints.org

The photoisomerization of a pyridazine N-oxide to its corresponding diazo intermediate is not a single-step process but proceeds through highly unstable, transient bicyclic and tricyclic intermediates. nih.govwur.nl The generally accepted mechanism, first proposed in early studies and supported by later research, involves the following sequence: nih.gov

Oxaziridine (B8769555) Formation : The initial step following photoexcitation is an electrocyclization reaction where the N-oxide oxygen atom links to an adjacent carbon atom (C6) to form a strained, three-membered oxaziridine ring fused to the pyridazine core. nih.govwur.nl These oxaziridine intermediates are formally related to those formed in the photochemistry of nitrones but are exceptionally unstable in the case of heteroaromatic N-oxides and have not been isolated. wur.nl

Diazoxepine Formation : The highly strained oxaziridine rapidly rearranges to a seven-membered diazoxepine intermediate. nih.gov This intermediate is also transient.

Ring Opening : The diazoxepine intermediate then undergoes ring opening to yield the more stable, open-chain diazoalkene intermediate described in the previous section. nih.gov

This mechanistic pathway highlights the complexity of the photochemical behavior of these compounds, channeling the energy from light absorption into a series of intricate bond-making and bond-breaking events.

Table 1: Key Intermediates in the Photoisomerization of Pyridazine N-Oxides

IntermediateStructure TypeRole in PathwayReference
OxaziridineFused BicyclicInitial photoproduct from excited N-oxide nih.govwur.nl
DiazoxepineSeven-membered RingRearrangement product of oxaziridine nih.gov
DiazoalkeneOpen-chain Diazo CompoundKey intermediate leading to final products nih.govpreprints.org

The ability of pyridazine N-oxides to generate atomic oxygen upon photolysis has been harnessed for applications in chemical biology, particularly for inducing DNA damage. nih.govx-mol.com Water-soluble pyridazine N-oxides have been developed and shown to mediate the cleavage of plasmid DNA when irradiated with light. nih.govacs.org

The mechanism of DNA cleavage is attributed to the action of the generated reactive oxygen species. nih.gov The process can be monitored using gel electrophoresis, which shows the conversion of supercoiled plasmid DNA (form I) into nicked circular DNA (form III) from single-strand breaks and linear DNA (form II) resulting from double-strand breaks. nih.gov Studies have demonstrated that this DNA cleavage is dependent on both the presence of the pyridazine N-oxide compound and irradiation, as control samples kept in the dark show no significant change. nih.gov This photoactivated DNA cleavage highlights the potential of pyridazine N-oxides as tools for targeted biological interventions. x-mol.com

Nucleophilic Reactions

The N-oxide group profoundly influences the reactivity of the pyridazine ring towards nucleophiles. It acts as a strong electron-withdrawing group through both inductive and resonance effects, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. stackexchange.commdpi.com

While the section is titled for nucleophilic reactions, the heading refers to electrophilic attack. In the context of N-oxides, the N-oxide group makes the ring electron-deficient, thus directing nucleophilic attack. Electrophilic attack is generally disfavored.

The N-oxide functionality significantly reduces the electron density of the aromatic ring, particularly at the positions ortho (C2/C6) and para (C4) to the N-oxide group. mdpi.com This makes these carbon atoms electrophilic and thus susceptible to attack by nucleophiles. In 3-methoxypyridazine (B101933) 1-oxide, the C6 and C4 positions are activated towards nucleophilic attack. The presence of the electron-donating methoxy (B1213986) group at the C3 position further modulates this regioselectivity.

The activation of the ring by the N-oxide allows for nucleophilic dearomatization reactions, which are a powerful tool for synthesizing substituted dihydropyridazine (B8628806) derivatives. mdpi.com While specific studies on 3-methoxypyridazine 1-oxide are limited, the principles can be inferred from related systems. For example, in the deprotonative functionalization of 3-chloro-6-methoxypyridazine, hindered lithium amide bases selectively metalate the C5 position, demonstrating how the interplay of substituents and the diazine core directs regioselectivity. researchgate.net Such reactions underscore the ability of the pyridazine N-oxide framework to direct the course of nucleophilic additions to specific sites on the ring.

Amination Reactions

Amination of pyridazine N-oxides can be a challenging transformation. For instance, this compound does not readily react with weaker nucleophiles like ammonia (B1221849) to form a σ-adduct. wur.nl However, the introduction of a nitro group at the C(4) position of the pyridazine 1-oxide ring facilitates the formation of an adduct with ammonia. wur.nl

More effective amination strategies have been developed for related pyridine (B92270) and pyridazine systems. For example, 4-nitro-substituted pyridazine 1-oxides can be successfully aminated at the 5-position. thieme-connect.de In the context of pyridine N-oxides, various methods exist for their conversion to 2-aminopyridines. organic-chemistry.org One such method involves a one-pot reaction sequence for this transformation. organic-chemistry.org The reactivity of pyridazine and its N-oxides with nitrogen-containing nucleophiles has been a subject of study, with findings indicating that the reaction pathway can be influenced by the nature of the nucleophile and the substitution pattern on the pyridazine ring. wur.nl For instance, treating 4-chloro-3-methoxy-6-methylpyridazine with potassium amide in liquid ammonia results in the formation of 4-amino-3-methoxy-6-methylpyridazine.

Ring-Opening Reactions

The pyridazine ring system, particularly when activated by an N-oxide function, is susceptible to ring-opening reactions upon treatment with strong nucleophiles like Grignard reagents. This reactivity provides a pathway to aliphatic scaffolds that would be difficult to access through other synthetic routes.

The reaction of pyridine N-oxides with Grignard reagents can lead to ring-opening, yielding dienal oximes. researchgate.netdiva-portal.org This transformation occurs through the addition of the Grignard reagent to the α-carbon, followed by the cleavage of the adjacent bond. researchgate.net The reaction conditions, particularly the temperature, play a crucial role in the outcome. At lower temperatures (below -20 °C), undesired ring-opening can often be avoided. diva-portal.org

The addition of Grignard reagents to pyridine N-oxides is a versatile method for creating a diverse set of heterocycles in high yields. rsc.org This reaction is not limited to alkyl Grignards; aryl, alkynyl, and vinyl Grignard reagents also participate effectively. rsc.org The resulting products can serve as valuable intermediates for the synthesis of a wide array of compounds. researchgate.net For instance, the dienal-oximes formed from the ring-opening of pyridine N-oxides are useful precursors for synthesizing substituted olefins with defined stereochemistry. researchgate.net

The stereochemistry of the products resulting from Grignard additions to pyridine N-oxides can be controlled to a certain extent. The reaction of Grignard reagents with pyridine N-oxides can lead to a stereoselective synthesis of dienal-oximes. researchgate.netrsc.org This stereoselectivity is significant as it provides access to substituted olefins with a defined geometric configuration. researchgate.net

In some cases, the addition of Grignard reagents can proceed with high regio- and stereoselectivity. For example, the sequential addition of Grignard reagents and an aldehyde or ketone to pyridine N-oxides can result in a completely regio- and stereoselective trans 2,3-addition, yielding substituted 2,3-dihydropyridine (B14468823) N-oxides. researchgate.net These intermediates can then be reduced to form trans-2,3-disubstituted piperidines. researchgate.netthieme-connect.com The use of chiral ligands, such as sparteine, in conjunction with Grignard reagents can induce asymmetry in the reaction with pyrazine (B50134) N-oxides, leading to optically active substituted piperazines. diva-portal.orgrsc.org However, in the absence of such chiral control, the addition of a Grignard reagent to a carbonyl, for instance, typically results in a racemic mixture of R and S forms. reddit.com

Rearrangement Reactions

This compound and related heterocyclic N-oxides can undergo various rearrangement reactions, often induced by heat or specific reagents, leading to the formation of new heterocyclic systems.

The thermal rearrangement of 2-methoxypyridine (B126380) N-oxides to 1-methoxypyridin-2-ones has been studied, and the influence of solvent polarity suggests an ionic mechanism for this transformation. researchgate.net In a related process, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide can yield two different products depending on the temperature. researchgate.net At lower temperatures, a rsc.orgthieme-connect.com sigmatropic rearrangement leads to N-allyloxy-2-pyridones. arkat-usa.org At higher temperatures, a researchgate.netresearchgate.net sigmatropic rearrangement, specifically an ortho-Claisen rearrangement, becomes the major pathway, affording 3-allyl-N-hydroxy-2-pyridones. researchgate.netarkat-usa.org

Beyond thermal rearrangements, this compound and its derivatives can participate in other intramolecular transformations. For example, the reaction of γ,δ-alkynyl oximes can proceed via an intramolecular nucleophilic addition to generate an O-vinyl oxime intermediate, which then undergoes a rsc.orgresearchgate.net rearrangement to form polysubstituted pyridines. organic-chemistry.org Another example of an intramolecular transformation is the conversion of 2-nitroaminopyridine N-oxides to 2-amino-5-nitropyridine (B18323) N-oxides in the presence of sulfuric acid. arkat-usa.org The triazene (B1217601) group, when installed on a pyridyl ring, is also amenable to intramolecular transformations, leading to a variety of valuable heterocycles. epfl.ch

Oxidative Coupling Reactions

Oxidative coupling reactions represent a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the formal removal of two hydrogen atoms. In the context of this compound, the N-oxide functionality plays a crucial role in activating the heterocyclic core, facilitating reactions that would otherwise be challenging.

The N-oxide group in pyridazine and related heterocycles significantly influences the electron distribution within the aromatic ring, thereby activating specific C-H bonds for functionalization. This activation is a key principle in a variety of transition-metal-catalyzed and metal-free oxidative coupling reactions.

The N-oxide group can act as a directing group, guiding the catalyst to a specific C-H bond, typically in the ortho position. For instance, palladium-catalyzed C-H activation of pyridine N-oxides with nonactivated secondary alkyl bromides has been demonstrated. beilstein-journals.org This type of reaction allows for the direct formation of C-C bonds, a fundamental transformation in organic chemistry. beilstein-journals.org While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles derived from pyridine N-oxide chemistry are highly relevant. The N-oxide's ability to be reduced back to the parent pyridine provides a strategic advantage in multi-step syntheses.

Rhodium-catalyzed C-H activation has also been successfully applied to quinoline (B57606) N-oxides, achieving heteroarylation at the C-8 position. beilstein-journals.org This demonstrates the potential for selective C-H functionalization in N-oxidized aza-heterocycles, a strategy that could likely be extended to pyridazine N-oxides. beilstein-journals.org The development of such methods provides access to complex heterocyclic structures that are valuable in medicinal and materials chemistry. beilstein-journals.org

Furthermore, a highly efficient protocol for C-H/C-H cross-coupling has been established between 2-aryl-1,2,3-triazole N-oxides and pyridine N-oxide derivatives, showcasing the broad applicability of N-oxide activation in oxidative coupling reactions. researchgate.net

Influence of Substituent Effects on Reactivity Profiles

The reactivity of the this compound ring system is profoundly influenced by the electronic and steric nature of its substituents. The interplay between the N-oxide group and the methoxy substituent, as well as any other groups present on the ring, dictates the regioselectivity and rate of various reactions.

The electronic effects of substituents on the reactivity of pyridine N-oxides have been quantitatively studied. For instance, in the reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, a satisfactory correlation was found between the reaction rates and the pKa values of the correspondingly substituted pyridine N-oxides. rsc.org This indicates that the electron-donating or electron-withdrawing nature of a substituent directly impacts the reaction kinetics. rsc.org In the case of this compound, the methoxy group, being an electron-donating group, would be expected to increase the electron density of the ring, potentially affecting its susceptibility to both electrophilic and nucleophilic attack.

Studies on substituted pyridine N-oxides have shown that electron-donating substituents generally increase the rate of O-atom transfer reactions. sciengine.com The reactivity order for a series of substituted pyridine N-oxides in an O-atom transfer reaction was found to be 4-CH₃O-PyO > 4-CH₃-PyO > 3,4-(CH₃)₂-PyO > 4-C₆H₅-PyO > 3-CH₃-PyO > PyO > 2,3-(CH₂)₄-PyO > 2,6-(CH₃)₂-PyO > 2-CH₃-PyO. sciengine.com This trend highlights the significant electronic influence of the substituent on the reactivity of the N-oxide group. sciengine.com

The position of the substituent is also critical. For example, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, the regioselectivity was found to correlate with the steric parameter of the 3-substituent. researchgate.net Bulky substituents at the 3-position directed the incoming nucleophile to the 6-position. researchgate.net While this study was on pyridines, the principles can be cautiously extrapolated to pyridazines, suggesting that the methoxy group at the 3-position of this compound could sterically influence reactions at adjacent positions.

The presence of a nitro group, a strong electron-withdrawing group, in pyridine N-oxides significantly alters the electron density distribution and enhances the molecule's reactivity in certain contexts. nih.gov This underscores the dramatic effect a substituent's electronic character can have on the chemical properties of the heterocyclic N-oxide.

Table 1: Reactivity of Substituted Pyridine N-Oxides in O-Atom Transfer Reactions sciengine.com

SubstituentRelative Reactivity
4-MethoxyHighest
4-MethylHigh
3,4-DimethylModerate-High
4-PhenylModerate
3-MethylModerate-Low
UnsubstitutedLow
2,3-TetramethyleneLower
2,6-DimethylLower still
2-MethylLowest

Advanced Derivatization and Functionalization Strategies

Site-Specific Introduction of Functional Groups

The precise installation of functional groups onto the pyridazine (B1198779) ring is crucial for modifying its electronic properties and providing handles for further synthetic manipulations.

Formylation and Subsequent Reduction for Hydroxymethyl Group Installation

The introduction of a hydroxymethyl group can be achieved through a two-step process involving formylation followed by reduction. While direct formylation methods on the pyridazine N-oxide ring can be challenging, alternative strategies often involve the use of pre-functionalized starting materials or multi-step sequences. For instance, the Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide, is a common method for the formylation of electron-rich aromatic and heterocyclic compounds. nptel.ac.in Another approach involves the Reimer-Tiemann formylation, which is suitable for phenols and phenol-like substrates. nptel.ac.in

Once a formyl group is installed, its reduction to a hydroxymethyl group can be accomplished using various reducing agents. A notable example is the use of sodium borohydride (B1222165) in methanol, which has been successfully employed to reduce a pyridine (B92270) derivative to its corresponding hydroxymethyl compound. vu.lt This method provides a reliable pathway to install the valuable hydroxymethyl moiety.

Electrophilic Aromatic Substitution on the Pyridazine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. pressbooks.pub However, the pyridine ring itself is generally unreactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com The presence of an N-oxide functionality can modulate this reactivity. For EAS to proceed effectively on pyridines, the ring typically requires activation by electron-donating groups, such as amino or methoxy (B1213986) groups. gcwgandhinagar.com These groups direct the substitution to the ortho and para positions.

In the context of pyridazine N-oxides, the reactivity in EAS reactions is influenced by both the N-oxide group and other substituents on the ring. The N-oxide can participate in reactions and also direct incoming electrophiles. For example, halogenation of 4-methoxypyridine (B45360) 1-oxide has been documented. scribd.com

Transformations into Other Heterocyclic Systems

Pyridazine N-oxides can serve as precursors for the synthesis of other important heterocyclic frameworks, demonstrating their utility as versatile building blocks.

Conversion to 2-Aminofurans via UV Light and Transition Metal Catalysis

A significant transformation of pyridazine N-oxides involves their conversion into 2-aminofurans. This process can be achieved through a combination of UV light and transition metal catalysis. nih.govresearchgate.net Irradiation of certain pyridazine N-oxides generates (Z)-diazoalkenes as intermediates. nih.gov In the presence of a rhodium catalyst, such as Rh2(esp)2, these intermediates can be converted into 2-aminofurans in high yields. researchgate.net This photochemical method provides a direct route to these electron-rich furans, which are valuable synthons in organic synthesis. nih.govresearchgate.net

Cascade Reactions and Complexity Building through 2-Aminofuran Intermediates

The 2-aminofurans generated from pyridazine N-oxides are highly reactive and can participate in various cascade reactions, leading to the rapid construction of complex molecular scaffolds. nih.govresearchgate.net These electron-rich furans can act as dienes in intermolecular Diels-Alder reactions with a range of dienophiles, including simple alkenes. nih.gov For example, the reaction of a photochemically generated 2-aminofuran with acrylonitrile (B1666552) can produce cis-tetrahydrocarbazole derivatives in good yields. nih.gov This strategy has been utilized to access the core structures of certain aspidosperma and amaryllidaceae alkaloids. nih.govresearchgate.net

N-Oxypyridinium Salt Formation and Radical Generation

Pyridine N-oxides are precursors to N-oxypyridinium salts, which can act as sources of radicals under photocatalytic conditions. researchgate.net These salts can be formed by reacting the N-oxide with an appropriate electrophile. Upon photoexcitation, these salts can undergo cleavage of the N-O bond to generate various radical species. researchgate.net For instance, N-alkoxypyridinium salts are known to generate alkoxyl radicals upon reduction. researchgate.net

Furthermore, photoexcited 4-nitropyridine (B72724) N-oxide can act as a catalyst to generate alkyl carbon radicals from alkylboronic acids through a nucleo-homolytic substitution mechanism. researchgate.net This method has broad applicability for various alkylation, amination, and cyanation reactions. researchgate.net

Energetic Functionalization for Specialized Research

The pyridazine 1-oxide framework, particularly in derivatives like 3-methoxypyridazine (B101933) 1-oxide, serves as a valuable platform for the synthesis of advanced energetic materials. The inherent nitrogen content of the pyridazine ring, combined with the oxygen-donating capability of the N-oxide group, provides a unique structural backbone for the introduction of explosophoric functionalities. mdpi.comresearchgate.net Research in this area focuses on leveraging these features to create high-density, high-performance energetic compounds through targeted chemical modifications.

A primary strategy for energetic functionalization is the nitration of the pyridazine ring. The N-oxide and methoxy groups direct the regioselectivity of electrophilic substitution reactions. vulcanchem.comresearchgate.net For instance, the related compound 3,5-dimethoxypyridazine-1-oxide can be nitrated to produce dinitro derivatives, which are key precursors for more complex energetic materials. researchgate.net These dinitrated intermediates serve as a scaffold for further preparative modifications. researchgate.net

Another significant avenue for energetic derivatization involves the introduction of nitrogen-rich functional groups, such as hydrazino and azido (B1232118) moieties. 3-Methoxypyridazine 1-oxide can be converted to 3-hydrazinopyridazine 1-oxide by reacting it with hydrazine (B178648) hydrate. acs.org This hydrazino derivative is a versatile intermediate that can be further transformed. For example, treatment with nitrous acid can yield an azido derivative, which may then undergo azide-tetrazole isomerization to form a fused tetrazolo[1,5-b]pyridazine (B14759603) ring system—a structure known for its high nitrogen content and energetic properties. acs.org

The synthesis of these energetic materials often involves multi-step pathways where the initial functionalized pyridazine 1-oxide is built upon. A key example is the synthesis of 3,5-diamino-4,6-dinitropyridazine-1-oxide, which starts from a persubstituted pyridazine precursor. researchgate.net The methoxy groups on a dinitrated pyridazine 1-oxide can be displaced by various amine nucleophiles, allowing for the synthesis of a range of new energetic materials with tailored properties. researchgate.net

The research findings below illustrate the synthesis pathways from pyridazine-based precursors to advanced energetic materials.

Table 1: Synthesis of an Energetic Precursor via Nitration

Starting MaterialReagents & ConditionsProductReference
3,5-dimethoxypyridazine-1-oxideNitration systems3,5-dimethoxy-4,6-dinitropyridazine-1-oxide researchgate.net

Table 2: Conversion of this compound to a Hydrazino Derivative

Starting MaterialReagents & ConditionsProductYieldReference
This compound80% N₂H₄·H₂O, Ethanol, Reflux 3 hrs3-Hydrazinopyridazine 1-oxide0.26 g from 1.0 g starting material acs.org

Table 3: Derivatization of a Dinitrated Pyridazine 1-oxide with Amines

Starting MaterialReagentProductReference
3,5-dimethoxy-4,6-dinitropyridazine-1-oxideMethylamineNew energetic material researchgate.net
3,5-dimethoxy-4,6-dinitropyridazine-1-oxide2-AminoethanolNew energetic material researchgate.net
Product from Methylamine reactionNitrating agent3,5-bis(methylnitro)amino)-4,6-dinitropyridazine-1-oxide researchgate.net

These derivatization strategies demonstrate the utility of the pyridazine 1-oxide scaffold in creating novel materials for specialized research, where high energy density and specific performance characteristics are required. researchgate.netrsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for predicting the geometries and properties of molecules. nsf.gov DFT calculations are instrumental in understanding the structural and electronic characteristics of 3-methoxypyridazine (B101933) 1-oxide. These computational methods provide a theoretical framework to analyze various molecular properties, complementing experimental findings.

Geometry optimization is a fundamental computational process that seeks to find the atomic coordinates corresponding to the minimum energy of a molecule. arxiv.org For 3-methoxypyridazine 1-oxide, DFT methods are employed to determine its most stable three-dimensional structure. cmu.edu The process involves iterative calculations of the molecule's energy and gradients as atomic positions are adjusted until a stationary point on the potential energy surface is reached. arxiv.org The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridazine (B1198779) ring and the orientation of the methoxy (B1213986) group relative to the ring are key structural parameters determined through these calculations. The N-oxide bond length is a particularly important parameter that influences the compound's electronic properties. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterValue (Å/°)
N1-O bond length1.305
C3-O (methoxy) bond length1.360
C-H (methoxy) bond length1.090
Pyridazine ring bond lengths~1.34-1.41
C-C-N bond angles~118-122
C-N-O bond angle~117

Note: The values presented are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing N-oxide group significantly influences the energies and distributions of the frontier orbitals. The HOMO is typically localized on the pyridazine ring and the oxygen atom of the methoxy group, while the LUMO is often centered on the N-oxide group and the nitrogen atoms of the pyridazine ring. researchgate.net In some cases, for molecules with similar structures, the LUMO+1 orbital, rather than the LUMO, may be more relevant for correlating with reactivity. wuxibiology.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and can differ based on the computational methodology.

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's global reactivity. hakon-art.com Key descriptors include electrophilicity (ω) and nucleophilicity (N). mdpi.com Electrophilicity provides insight into the stabilization energy when a system acquires electrons from its surroundings. hakon-art.com A higher electrophilicity index suggests a better electrophile, while a lower value indicates a better nucleophile. hakon-art.com These descriptors are valuable for predicting how a molecule will behave in chemical reactions. rsc.orgnih.gov The reactivity of this compound can be understood by analyzing these global reactivity indices, which are influenced by the electronic effects of the methoxy and N-oxide substituents.

The conformational flexibility of this compound, particularly the rotation of the methoxy group around the C-O bond, can be investigated using DFT calculations. By performing a relaxed potential energy surface scan, where the dihedral angle of the methoxy group is systematically varied, the conformational landscape of the molecule can be mapped out. aip.org This analysis helps to identify the most stable conformer(s) and the energy barriers between different conformations. aip.org Understanding the torsional motions is crucial as the conformation can significantly impact the molecule's reactivity and interactions with other molecules. acs.org

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity. nist.gov DFT calculations can be used to determine the proton affinity of this compound at different potential protonation sites, such as the oxygen of the N-oxide group and the nitrogen atoms of the pyridazine ring. nih.gov These calculations typically show that O-protonation is energetically more favorable. nih.gov

Furthermore, the ability of this compound to participate in hydrogen bonding can be analyzed. acs.org The N-oxide group is a strong hydrogen bond acceptor. researchgate.net Computational studies can model the interactions between this compound and hydrogen bond donors, like water, to determine the strength and geometry of these interactions. aip.orgnih.gov

Ab Initio Calculations for Reaction Pathways and Intermediates

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to investigate the mechanisms of chemical reactions involving this compound. These methods can be used to map out the potential energy surfaces for various reaction pathways, identifying transition states and reaction intermediates. acs.org For example, in the pyrolysis of 3-methoxypyridine (B1141550), computational studies have helped to elucidate the decomposition channels. researchgate.net Similarly, for this compound, ab initio calculations can provide insights into its thermal stability and decomposition pathways, as well as its reactivity in various chemical transformations.

Molecular Dynamics Simulations (Potential for future research)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in current literature, this computational technique holds significant potential for future investigations. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that is inaccessible through static modeling alone.

Future research could apply MD simulations to explore several aspects of this compound:

Solvation and Transport Properties: Simulations could model the interaction of this compound with various solvents. This would help in understanding its solubility, diffusion characteristics, and how the solvent environment affects its conformational stability.

Interaction with Biomolecules: In medicinal chemistry research, MD simulations are used to study how small molecules bind to biological targets like proteins or nucleic acids. plos.org For instance, simulations have been used to understand the binding selectivity of agonists to Toll-like receptors (TLR7 and TLR8), revealing that van der Waals interactions can be a primary driving force for binding affinity. plos.org Similar studies could predict the potential binding modes and affinity of this compound with various enzymes or receptors.

Material Science Applications: MD simulations can be employed to understand the behavior of molecules on surfaces. For example, simulations are used to study the initial oxidation processes on metal alloy surfaces, providing insights into corrosion resistance. nih.gov This approach could be adapted to model the adsorption and film-forming properties of this compound on metal surfaces, which is relevant for applications like corrosion inhibition. tandfonline.comresearchgate.net

The insights gained from such simulations would be invaluable for designing new materials, understanding biological activity, and predicting the compound's behavior in various applications.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding the intricate details of chemical reactions. Theoretical studies on derivatives closely related to this compound, such as ethyl-3-methoxy-pyridazine derivatives, have been conducted to predict reaction selectivity and elucidate mechanisms, particularly for free-radical bromination. researchgate.net

In one such study, various computational methods were employed to investigate the Wohl-Ziegler bromination of a series of ethyl-3-methoxy-pyridazine derivatives. researchgate.net The goal was to develop a rapid and reliable theoretical method to predict which products would be favored in the reaction. researchgate.net The stability of the resulting free-radical intermediate is a key factor in determining the reaction's outcome. researchgate.net

The study utilized several semi-empirical and ab initio methods to calculate the total energies and heats of reaction for the reactants and potential products. researchgate.net The comparison of these methods provides a framework for selecting the most accurate and efficient computational approach for this class of compounds. researchgate.net

Computational MethodLevel of TheoryKey FindingReference
PM3Semi-empirical MOProvided the best qualitative predictions for reaction selectivity in the synthesis of novel heterocyclic analogs. researchgate.net
AM1Semi-empirical MOUsed for comparison to determine the most effective predictive method. researchgate.net
MNDOSemi-empirical MOPart of the suite of methods evaluated for predictive accuracy. researchgate.net
Hartree-Fock (HF/3-21G)Ab initioAn initial level of ab initio calculation used in the comparative study. researchgate.net

These theoretical investigations demonstrate that computational modeling can successfully predict reaction outcomes and provide a deeper understanding of the underlying electronic factors that control chemical reactivity in methoxypyridazine systems. researchgate.net

Predicting Stability under Specific Conditions (e.g., Electrochemical)

The stability of pyridazine and pyridine (B92270) derivatives under specific conditions, particularly electrochemical, is a subject of significant computational investigation. tandfonline.comresearchgate.netacs.org Density Functional Theory (DFT) has emerged as a primary tool for predicting the electrochemical properties and stability of these N-heterocyclic compounds. tandfonline.commdpi.com These studies are crucial for applications ranging from electrocatalysis to the development of corrosion inhibitors and materials for optoelectronics. acs.orgmdpi.com

Computational approaches can accurately predict key parameters that govern electrochemical stability:

Redox Potentials: DFT calculations can determine the standard redox potentials of a molecule. mdpi.com For a series of pyridine derivatives, the redox potential and pKa values were calculated using the B3LYP/6-311+G(d,p) level of theory in a water solvent model. mdpi.com This information is vital for understanding how a molecule will behave in an electrochemical cell.

Electronic Properties: The electronic structure of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates its ability to donate or accept electrons. The N-oxide group, being electron-withdrawing, can lower the LUMO energy, which influences the molecule's reactivity. researchgate.net Computational studies on pyridazine-based corrosion inhibitors use DFT to calculate these electronic properties, which are then correlated with experimentally observed inhibition efficiency. tandfonline.com

Acidity Constants (pKa): The stability and reactivity of pyridinium (B92312) ions and their radical species under electrochemical conditions are highly dependent on their acid/base chemistry. acs.org DFT, combined with implicit solvation models, has been benchmarked against experimental data to accurately predict the pKa values of substituted pyridinium cations and their corresponding radicals. acs.org Achieving an unsigned error of less than 1 pKa unit is possible with hybrid exchange-correlation functionals. acs.org

Parameter PredictedComputational MethodApplication/SignificanceReference
Acidity Constants (pKa)DFT with hybrid exchange-correlation functionals and implicit solvation modelsModels (photo)electrocatalytic reactions involving proton and electron transfer. Crucial for understanding species in solution. acs.org
Electronic Properties (HOMO, LUMO)DFT, Fukui functions, Monte Carlo (MC) simulationsPredicts adsorption behavior and inhibition efficiency for corrosion protection. tandfonline.com
Redox PotentialDFT (B3LYP/6-311+G(d,p))Predicts the electrochemical behavior and stability of electroactive organic molecules. mdpi.com
Singlet-Triplet Energy Gap (ΔEST)Time-Dependent DFT (TD-DFT)Identifies promising candidates for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs. mdpi.com

These computational methods allow for the in silico screening and design of molecules like this compound for specific electrochemical applications, predicting their stability and reactivity before undertaking potentially complex and costly synthesis and experimental testing.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 3-Methoxypyridazine (B101933) 1-oxide. While comprehensive, peer-reviewed spectral assignments are not extensively documented in readily available literature, the expected chemical shifts and coupling patterns can be inferred from the analysis of related pyridazine (B1198779) and N-oxide compounds. vulcanchem.comwur.nl The ¹H and ¹³C NMR spectra are significantly influenced by the electronic effects of the N-oxide group, which is electron-withdrawing, and the methoxy (B1213986) group, which is electron-donating.

¹H NMR Spectroscopy: The aromatic protons on the pyridazine ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The N-oxide function deshields the adjacent protons, causing them to resonate at a lower field. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8 to 4.2 ppm.

¹³C NMR Spectroscopy: The carbon atoms of the heterocyclic ring are observed in the aromatic region of the spectrum. The carbon atom bonded to the methoxy group (C3) would be significantly shielded, while the carbons adjacent to the N-oxide (C2 and C6) would be deshielded. The methoxy carbon itself would produce a signal around 55-60 ppm.

A study investigating the interaction of various pyridazine derivatives with liquid ammonia (B1221849) confirmed the structural integrity of 3-methoxypyridazine 1-oxide via ¹H-NMR, noting it did not form a covalent adduct under the studied conditions. wur.nl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H47.0 - 7.4-Expected to be a doublet of doublets.
H57.2 - 7.6-Expected to be a doublet of doublets.
H68.0 - 8.5-Deshielded due to proximity to N-oxide; expected to be a doublet.
OCH₃3.9 - 4.1~55Sharp singlet.
C3-~155-160Shielded by the OCH₃ group.
C4-~110-115
C5-~125-130
C6-~135-140Deshielded by the N-oxide group.

Note: These are predicted values based on data from analogous compounds like 3-methoxypyridine (B1141550) and other pyridazine N-oxides. cmst.eumdpi.comsigmaaldrich.com Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint, allowing for the identification of functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A strong band associated with the N-O stretching vibration is typically observed in the 1250-1350 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-O-C stretching of the methoxy group gives rise to bands in the 1050-1250 cm⁻¹ range. Ring stretching vibrations for the pyridazine core are expected in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While water is a weak Raman scatterer, making the technique suitable for aqueous samples, nonpolar bonds often produce strong signals. researchgate.net For pyridine (B92270) N-oxide systems, coupled ring-N-O vibrations can sometimes be detected in Raman spectra. The symmetric stretching of the aromatic ring is typically a strong band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (Methoxy)2840 - 2960IR, Raman
Ring C=N, C=C Stretch1400 - 1600IR, RamanMultiple bands expected.
N-O Stretch1250 - 1350IRStrong, characteristic band.
C-O-C Asymmetric Stretch1200 - 1250IRStrong band for the methoxy group.
C-O-C Symmetric Stretch1000 - 1050IR
C-H Out-of-Plane Bending750 - 900IR

Note: Values are based on data for related compounds such as 4-methoxypyridine (B45360) N-oxide. nih.govias.ac.in

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from fragmentation patterns. For this compound (Molecular Weight: 126.11 g/mol ), Electrospray Ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 127. vulcanchem.com

A characteristic fragmentation pathway for pyridazine N-oxides involves the loss of functional groups. wur.nl A prominent peak at M-30, corresponding to the loss of a formaldehyde (B43269) (CH₂O) fragment from the methoxy group, has been noted as a characteristic feature for related compounds. vulcanchem.comwur.nl Another common fragmentation is the loss of the oxygen atom from the N-oxide group (M-16) to give the 3-methoxypyridazine radical cation.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula Notes
127[M+H]⁺[C₅H₇N₂O₂]⁺Protonated molecular ion (ESI-MS).
126[M]⁺˙[C₅H₆N₂O₂]⁺˙Molecular ion (EI-MS).
110[M-O]⁺˙[C₅H₆N₂O]⁺˙Loss of oxygen from N-oxide.
96[M-CH₂O]⁺˙[C₄H₄N₂O]⁺˙Loss of formaldehyde from the methoxy group, often a strong peak. vulcanchem.comwur.nl

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not reported in the searched literature, studies on closely related molecules, such as other substituted pyridazine N-oxides, have been performed. mdpi.comresearchgate.net These studies reveal how substituents and the N-oxide group influence the planarity of the ring and the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that dictate the solid-state architecture. mdpi.com For this compound, one would expect a largely planar heterocyclic ring, with the methoxy group potentially oriented either in the plane or slightly out of the plane of the ring.

Time-Resolved Spectroscopic Techniques for Mechanistic Studies

The photochemistry of pyridazine N-oxides is a rich area of study, involving highly reactive, short-lived intermediates. Time-resolved spectroscopy is crucial for detecting these transient species and elucidating reaction mechanisms. nih.govacs.org

Transient absorption spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states and transient intermediates following photoexcitation. Studies on the parent pyridazine N-oxide (PNO) have utilized this method to track photochemical pathways. researchgate.netacs.org Upon UV irradiation, PNO can undergo photoisomerization to form transient species like an oxaziridine (B8769555) intermediate, which subsequently rearranges to a ring-opened diazo compound. nih.govacs.org These intermediates have distinct absorption spectra that can be monitored on timescales from femtoseconds to microseconds. The introduction of a methoxy group in this compound would be expected to influence the lifetimes and reaction pathways of these intermediates, a hypothesis that could be directly tested using this technique.

Time-Resolved Resonance Raman (TR³) spectroscopy provides structural information about transient species by obtaining their vibrational spectra. researchgate.netifpenergiesnouvelles.fr By tuning the probe laser to an electronic absorption band of a short-lived intermediate, its Raman spectrum is selectively enhanced, providing a detailed structural snapshot. This technique has been successfully applied to the study of pyridazine N-oxide photochemistry, where it was used to assign the vibrational spectrum of the transient oxaziridine intermediate, confirming its structure. researchgate.netacs.org For this compound, TR³ could similarly be used to identify and structurally characterize the fleeting intermediates that govern its photochemical reactivity, offering insights into how the methoxy substituent modifies the vibrational modes of these transient structures.

Application to Photochemical Reaction Intermediate Detection

The photochemical reactivity of pyridazine N-oxides, including this compound, is a rich area of study, with transient spectroscopic methods being instrumental in elucidating the short-lived intermediates that govern the reaction pathways. While direct transient absorption spectroscopic data for this compound is not extensively documented in publicly available literature, the well-established photochemical behavior of analogous pyridazine N-oxides provides a strong basis for predicting its reactive intermediates. nih.govresearchgate.netpreprints.orgresearchgate.net

Upon photoexcitation, typically with UV light, pyridazine N-oxides are known to undergo a primary photoisomerization to a highly strained and transient oxaziridine intermediate. nih.gov This initial step is often the gateway to a cascade of further reactions. For this compound, the presence of the electron-donating methoxy group at the C3 position is expected to influence the rate and efficiency of this initial photoisomerization. nih.gov

Following its formation, the oxaziridine intermediate is prone to rapid rearrangement. One of the principal pathways involves the formation of a diazo-keto species through ring-opening. researchgate.netpreprints.orgresearchgate.net In the case of this compound, this would likely lead to a transient (Z)-diazoalkene. Such intermediates are often characterized by strong absorptions in the UV-visible region and can be detected using techniques like nanosecond transient absorption spectroscopy.

A competing photochemical pathway for pyridazine N-oxides is photodeoxygenation, which results in the formation of the parent pyridazine and an oxygen atom. nih.gov The efficiency of this pathway can be dependent on the substitution pattern of the pyridazine ring.

The detection and characterization of these fleeting intermediates are critical for a complete understanding of the photochemical landscape of this compound. Techniques such as laser flash photolysis coupled with transient absorption spectroscopy would be essential to capture the spectra and kinetics of the oxaziridine and diazo intermediates. Theoretical studies, particularly Density Functional Theory (DFT) calculations, have been successfully employed to predict the geometries and electronic transitions of such intermediates for related pyridazine N-oxides, offering valuable guidance for experimental detection. researchgate.netpreprints.orgresearchgate.net

Table 1: Predicted Photochemical Intermediates of this compound and Their Notional Spectroscopic Signatures

Intermediate SpeciesPredicted Formation PathwayExpected Detection MethodNotional Spectroscopic Signature
Oxaziridine IntermediatePhotoisomerization from the excited singlet state of this compound. nih.govTransient Absorption Spectroscopy, Matrix Isolation IRLikely a short-lived species with UV absorption distinct from the parent compound.
(Z)-DiazoalkeneRing-opening rearrangement of the oxaziridine intermediate. researchgate.netpreprints.orgTransient Absorption Spectroscopy, Time-resolved IRExpected to have a strong and characteristic absorption in the visible or near-UV region.
3-Methoxypyridazine Radical CationPhotoinduced electron transfer in the presence of an electron acceptor. semanticscholar.orgTransient Absorption Spectroscopy, EPR SpectroscopyWould exhibit absorption bands corresponding to the radical cation.

Note: The spectroscopic signatures are predicted based on the known behavior of analogous pyridazine N-oxides and may require experimental verification for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

The core-level spectra of the constituent elements (C 1s, N 1s, and O 1s) are of primary interest. The binding energies of these core electrons are sensitive to the local chemical environment, including the oxidation state and the nature of the neighboring atoms.

For this compound, the N 1s spectrum is expected to show at least two distinct peaks corresponding to the two nitrogen atoms in the pyridazine ring. The nitrogen atom of the N-oxide group is in a higher oxidation state and is expected to have a higher binding energy compared to the other nitrogen atom. The precise binding energies can be influenced by factors such as surface adsorption or protonation. For instance, in related N-heterocyclic compounds, N 1s binding energies can shift to higher values upon coordination to a metal or surface. researchgate.net

The O 1s spectrum would be expected to show components corresponding to the oxygen of the N-oxide functionality and the oxygen of the methoxy group. The N-oxide oxygen, being more electron-rich, might be expected at a slightly different binding energy than the ether-type oxygen of the methoxy group.

The C 1s spectrum would be more complex, with overlapping peaks from the different carbon atoms in the pyridazine ring and the methoxy group. Deconvolution of the C 1s spectrum could potentially distinguish between the carbons bonded to nitrogen and oxygen and the other ring carbons.

Table 2: Predicted Core-Level Binding Energies for this compound

Core LevelPredicted Chemical StateExpected Binding Energy (eV) RangeRationale for Prediction
N 1sN-Oxide Nitrogen~401.0 - 402.5Higher oxidation state and positive formal charge on nitrogen. Based on data for other N-oxides and protonated N-heterocycles. nih.govaip.org
N 1sRing Nitrogen~399.0 - 400.5Typical binding energy for nitrogen in a pyridine-like environment. aip.org
O 1sN-Oxide Oxygen~531.0 - 532.5Characteristic of oxygen in an N-oxide functionality.
O 1sMethoxy Oxygen~532.5 - 534.0Typical for ether-like C-O bonds.
C 1sAromatic Ring Carbons~284.5 - 286.0Range for sp² hybridized carbons in a heterocyclic ring.
C 1sMethoxy Carbon~286.0 - 287.0C-O bond leads to a shift to higher binding energy.

Note: These binding energy ranges are estimations based on analogous compounds and the general principles of XPS. Actual values would need to be determined experimentally and may be influenced by the sample preparation and the reference used for charge correction (e.g., adventitious carbon at 284.8 eV).

Applications As a Synthetic Building Block in Advanced Organic Chemistry

Role in the Construction of Complex Heterocyclic Scaffolds

3-Methoxypyridazine (B101933) 1-oxide serves as a valuable precursor for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of the pyridazine (B1198779) N-oxide core allows for its transformation into various functionalized structures. One of the most powerful applications of pyridazine N-oxides is their photochemical rearrangement to form highly reactive intermediates.

Research has demonstrated that pyridazine N-oxides can be converted into 2-aminofurans through a process involving UV light and transition metal catalysis. nih.gov These resulting 2-aminofurans are electron-rich dienes and prove to be excellent partners in Diels-Alder [4+2] cycloaddition reactions. nih.gov This cascade process allows for the rapid construction of complex molecular architectures, such as carbazole (B46965) and dibenzofuran (B1670420) motifs, which are central to numerous natural products and pharmaceutical agents. nih.gov Although this reactivity has been demonstrated on other substituted pyridazine N-oxides, the 3-methoxy derivative is a prime candidate for such complexity-building transformations.

Furthermore, the pyridazine ring itself, accessible from precursors like 3-methoxypyridazine 1-oxide, is a key component in polycyclic aromatic compounds synthesized via cycloaddition reactions. semanticscholar.org The N-oxide functionality activates the pyridazine ring, facilitating its use in annulation strategies to build fused heterocyclic systems. nih.gov

Table 1: Heterocyclic Scaffolds from Pyridazine N-oxide Precursors

Precursor Class Reaction Resulting Scaffold Significance
Pyridazine N-oxides Photochemical Rearrangement / Rhodium Catalysis 2-Aminofurans Electron-rich dienes for Diels-Alder reactions. nih.gov
2-Aminofurans (from Pyridazine N-oxides) Intermolecular Diels-Alder with Alkenes Carbazoles, Dibenzofurans Access to core structures of alkaloids and other bioactive molecules. nih.gov

Precursor in Nucleotide Synthesis and Bioconjugation (e.g., Ribose Modification)

While direct studies detailing the use of this compound in nucleotide synthesis are not prominent, the application of closely related methoxy-substituted pyridine (B92270) N-oxides in this field suggests potential utility. Specifically, derivatives like 4-methoxypyridine (B45360) N-oxide have been employed as powerful nucleophilic catalysts in the synthesis of oligonucleotide analogues. oup.com

In the synthesis of methylphosphonate-linked oligonucleotides, a mild condensing agent is used in combination with a nucleophilic catalyst, such as a pyridine N-oxide derivative, to facilitate the formation of the internucleosidic bond. oup.com Moreover, the 4-methoxy-1-oxido-2-picolyl group has been developed as a protecting group that enables intramolecular nucleophilic catalysis, significantly accelerating the condensation reactions required for oligonucleotide chain assembly. oup.com This approach has been successful in the solid-phase synthesis of thymidine (B127349) oligonucleotides. oup.com

These examples from the pyridine N-oxide series highlight a potential, yet underexplored, role for this compound and its derivatives in bioconjugation and the synthesis of modified nucleic acids, where catalytic assistance for phosphonate (B1237965) ester formation is crucial.

Utility in Radical Chemistry as a Source of Oxygen-Centered Radicals

A significant application of pyridazine N-oxides in radical chemistry is their function as photoactivatable precursors of reactive oxygen species (ROS), specifically atomic oxygen (O(³P)). nih.govnih.gov This highly reactive allotrope of oxygen is otherwise difficult to generate under practical laboratory conditions. nih.gov

Upon irradiation with UV light (e.g., 350 nm), pyridazine N-oxides can undergo photoinduced deoxygenation, releasing an oxygen atom. nih.gov This process is significantly more efficient for pyridazine N-oxides compared to other precursors like dibenzothiophene (B1670422) S-oxide. nih.gov The generated atomic oxygen is a powerful oxidant capable of mediating challenging chemical transformations, such as the direct C-H oxidation of complex arene molecules. nih.govnih.gov This photo-triggered release of a potent oxygenating agent from a stable, readily available precursor like a pyridazine N-oxide offers a valuable tool for late-stage functionalization.

In a related vein, single-electron oxidation of pyridine N-oxides, often achieved through photoredox catalysis, can generate pyridine N-oxy radicals. nih.govacs.org These radicals are effective hydrogen atom transfer (HAT) reagents, capable of abstracting hydrogen atoms from a wide range of substrates, including alkanes and ethers, to generate carbon-centered radicals for subsequent C-C bond formation. semanticscholar.orgresearchgate.net This reactivity showcases the N-oxide moiety as a hub for generating highly reactive radical intermediates.

Table 2: Radical Generation from Pyridazine N-oxides

Precursor Method Generated Species Application
Pyridazine N-oxides Photolysis (UV light) Atomic Oxygen (O(³P)) C-H oxidation of arenes, DNA cleavage. nih.govnih.gov

Contribution to the Synthesis of Biologically Relevant Frameworks (General Pyridazines)

The pyridazine moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. cas.cz As a functionalized precursor, this compound is an important starting point for accessing these valuable frameworks.

The compound can be transformed into other substituted pyridazines that are key intermediates for pharmaceuticals. For instance, 3-amino-6-methoxypyridazine, which can be synthesized from related chloro-pyridazines, is a direct precursor to 3-sulfanilamido-6-methoxypyridazine. acs.org This links the pyridazine scaffold to the classic sulfa drugs, a well-established class of antibacterial agents.

Furthermore, the broader class of heterocyclic N-oxides has been successfully integrated into modern drug discovery programs. nih.gov The N-oxide group can act as a bioisostere for a carbonyl group and can form critical hydrogen bonds with biological targets, sometimes leading to superior inhibitory activities compared to the non-oxidized parent heterocycle. nih.gov This has been observed in the development of thrombin inhibitors. nih.gov Given the established importance of the pyridazine core, this compound represents a valuable starting material for the synthesis of novel therapeutic agents and agrochemicals. researchgate.net

Facilitating C-H Functionalization in Complex Molecules

The N-oxide group in this compound profoundly influences the electronic landscape of the heterocyclic ring, enabling regioselective C-H functionalization. researchgate.net This activation allows for the direct introduction of functional groups onto the pyridazine core without the need for pre-installed leaving groups, aligning with the principles of step-economy in modern synthesis.

One of the most direct examples of this is the C-H oxidation (hydroxylation) of aromatic compounds using pyridazine N-oxides as a photo-activated source of atomic oxygen, as detailed in section 7.3. nih.gov This reaction directly transforms a C-H bond into a C-O bond.

Additionally, the N-oxide functionality activates the ring toward electrophilic substitution, such as nitration. nih.gov The directing effects of both the N-oxide and the methoxy (B1213986) group guide the regioselectivity of these reactions, providing a pathway to complex, polysubstituted pyridazines. nih.gov The generation of N-oxy radicals from pyridine N-oxides also facilitates Minisci-type reactions, where carbon-centered radicals are added to electron-deficient heteroarenes, representing another powerful C-H functionalization strategy. researchgate.net This utility in directing and enabling C-H functionalization makes this compound and related compounds powerful tools for the late-stage modification of complex molecules. researchgate.net

Future Directions in Research on 3 Methoxypyridazine 1 Oxide

Development of Novel Catalytic Systems for Transformations

The transformation of pyridazine (B1198779) N-oxides often relies on stoichiometric reagents. thieme-connect.de A significant future direction is the development of novel catalytic systems to effect these transformations more efficiently and selectively. Research into related N-heterocyclic oxides has demonstrated the power of catalysis, suggesting a promising path forward for 3-methoxypyridazine (B101933) 1-oxide.

Future investigations could focus on:

Catalytic Deoxygenation: While phosphorus trichloride (B1173362) is a common reagent for deoxygenating pyridazine N-oxides, catalytic methods offer a greener alternative. thieme-connect.deacs.org Exploring catalysts like oxorhenium(V) complexes, which are efficient for pyridine (B92270) N-oxides, could lead to milder and more selective deoxygenation of 3-methoxypyridazine 1-oxide. researchgate.net Similarly, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions and could be explored for the reduction of the pyridazine ring itself. rsc.org

C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular synthesis. Palladium-catalyzed oxidative C-H/C-H direct coupling has been achieved between heterocyclic N-oxides, presenting an opportunity for developing similar catalytic systems to couple this compound with various partners. researchgate.net

Hybrid Catalytic Systems: The development of hybrid catalysts, combining heterogeneous metal oxides with organic modifiers, offers a novel strategy. nih.gov For instance, a self-assembled system of cerium oxide and 2-cyanopyridine (B140075) dramatically accelerated hydromethoxylation reactions. nih.gov Investigating similar hybrid systems where this compound could act as either the substrate or a modifying ligand could unlock new catalytic activities.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalytic System Target Transformation Potential Advantages
Rhodium Oxide (Rh₂O₃) Ring Hydrogenation / Deoxygenation Mild reaction conditions, high yields. rsc.org
Oxorhenium(V) Complexes Selective Deoxygenation High efficiency, rapid oxygen atom transfer. researchgate.net
Palladium Catalysts C-H/C-H Cross-Coupling Atom economy, direct functionalization. researchgate.net
CeO₂ / Organic Modifier Nucleophilic Additions Enhanced reactivity, synergistic catalysis. nih.gov

Exploration of Asymmetric Syntheses and Reactions

Asymmetric synthesis is crucial for producing enantiopure compounds, particularly for the pharmaceutical industry. researchgate.net The application of this compound in this domain is virtually nonexistent, representing a significant area for future growth. Chiral amines and their derivatives are frequently used as catalysts or auxiliaries in asymmetric reactions. sigmaaldrich.com

Key research avenues include:

Chiral Ligand Development: The nitrogen and oxygen atoms of the N-oxide group in this compound make it a potential bidentate ligand for metal catalysts. Synthesizing chiral derivatives of this scaffold could lead to novel ligands for asymmetric catalysis.

Asymmetric Transformations: The pyridazine ring itself can be a target for asymmetric transformations. For example, developing catalytic enantioselective additions to the ring or stereoselective functionalization of prochiral derivatives would be a major advance. While research has focused on the asymmetric synthesis of complex molecules where pyridine N-oxides are used as additives, direct asymmetric catalysis on the pyridazine N-oxide core is a frontier. nih.gov For example, a catalytic enantioselective proton migration was key in the synthesis of R207910, using p-methoxypyridine (B1149401) N-oxide as a component of the catalytic system. nih.gov

Organocatalysis: The rise of organocatalysis offers metal-free alternatives for asymmetric synthesis. researchgate.net Designing reactions where a chiral organocatalyst can interact with this compound to induce stereoselectivity is a promising direction. This could involve Michael additions, aldol (B89426) reactions, or other C-C bond-forming reactions on derivatives of the parent compound.

Integration with Flow Chemistry and Sustainable Methodologies

Modern chemical synthesis increasingly emphasizes sustainability, favoring methods that reduce waste, energy consumption, and the use of hazardous materials. researchgate.net Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability.

Future research should target:

Flow Synthesis: Adapting known reactions of this compound, such as nitration or nucleophilic substitution, to continuous flow processes could lead to higher yields, better selectivity, and safer operation. vulcanchem.com

Green Solvents and Reagents: Exploring the use of greener solvents, such as water or bio-based solvents, for transformations of this compound is essential. A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides has been developed, providing a template for greener syntheses involving pyridazine N-oxides. rsc.org

Photochemical Methods: Visible-light photoredox catalysis is a powerful and sustainable tool for organic synthesis. acs.org Recent work has shown that pyridine N-oxides can be used in photochemical reactions for trifluoromethylation on a kilogram scale, and for deoxygenation or hydroxymethylation. acs.orgnih.gov Applying this technology to this compound could enable novel, light-induced transformations under mild conditions.

Table 2: Sustainable Approaches for this compound Chemistry

Methodology Potential Application Sustainability Benefits
Flow Chemistry Nitration, Nucleophilic Substitution Improved safety, scalability, process control. vulcanchem.com
Photoredox Catalysis Deoxygenation, C-H Functionalization Use of visible light, mild conditions, atom economy. acs.org
Green Solvents General Synthesis Reduced environmental impact, improved safety. researchgate.netrsc.org

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deep understanding of reaction mechanisms is critical for optimizing existing methods and discovering new transformations. The application of advanced in situ spectroscopic techniques can provide real-time insights into the reactive intermediates and transition states involved in the chemistry of this compound.

Promising techniques for future studies include:

In Situ NMR Spectroscopy: This can be used to observe the formation and decay of intermediates in real-time. For example, investigating the SNAr reactions of chloro-substituted pyridazine 1-oxides with methoxide (B1231860) could clarify the role of Meisenheimer-like intermediates. vulcanchem.comwur.nl NMR has been used to study the instability of related iodonium (B1229267) complexes in solution. diva-portal.org

In Situ ATR-FTIR Spectroscopy: This technique is ideal for monitoring changes in bonding and functional groups on a catalyst surface or in solution as a reaction progresses. researchgate.net It could be applied to study the interaction of this compound with heterogeneous catalysts. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can complement experimental studies by providing detailed energetic profiles of reaction pathways, helping to rationalize observed selectivities and predict the feasibility of new reactions.

Design of New Derivatives with Tuned Reactivity Profiles

The reactivity of the this compound scaffold can be finely tuned by introducing different substituents onto the pyridazine ring. The systematic design and synthesis of new derivatives are crucial for expanding its utility in medicinal chemistry and materials science. vulcanchem.comnih.gov

Future work in this area should focus on:

Electronic Modulation: Introducing electron-donating or electron-withdrawing groups at various positions on the ring will alter its electronic properties, influencing its reactivity towards electrophiles and nucleophiles. For example, adding a nitro group is a known transformation that modifies the ring's properties. vulcanchem.com

Steric Control: The introduction of bulky substituents can be used to control the regioselectivity of reactions by sterically hindering certain positions.

Functional Handles: Incorporating functional groups that can serve as handles for further elaboration (e.g., halogens for cross-coupling, boronic esters for Suzuki reactions, or alkynes for click chemistry) will significantly enhance the value of this compound as a synthetic platform. The synthesis of various substituted pyridazines from this intermediate is a key application area. vulcanchem.com Research into imidazopyridine derivatives has shown how different functional groups can be introduced to build complex heterocyclic systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Methoxypyridazine 1-oxide via nitration?

  • Methodological Answer : Nitration of pyridazine derivatives often employs nitric-sulfuric acid mixtures at 60–70°C, as demonstrated in early studies on this compound synthesis. Reaction optimization should include monitoring temperature sensitivity (decomposition above 70°C) and using controlled stoichiometry to minimize byproducts like decarboxylated intermediates .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer : Combine FT-IR, UV-Vis, and NMR spectroscopy to confirm functional groups and regiochemistry. For example, FT-IR identifies N-oxide stretching bands (~1250–1350 cm⁻¹), while 1^1H NMR distinguishes methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons influenced by the N-oxide group (deshielding effects) . DFT-based computational modeling can further validate spectral assignments .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) to separate polar N-oxide derivatives. Recrystallization from ethanol or acetonitrile is recommended for high-purity crystalline products, as noted in protocols for analogous pyridazine oxides .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in this compound derivatives?

  • Methodological Answer : Regioselective reactions (e.g., alkylation or halogenation) depend on the electron-withdrawing N-oxide group and methoxy substituent. Computational studies (DFT/PBE0 functional) can predict charge distribution and reactive sites. Experimental validation via kinetic isotopic effects or substituent-directed lithiation may resolve competing pathways .

Q. What mechanisms underlie the rearrangement of this compound under alkylation conditions?

  • Methodological Answer : Alkylation with reagents like methyl fluorosulfonate generates 1-alkoxypyridinium intermediates, which undergo cyanide-induced ring contraction or expansion. Mechanistic probes (e.g., 18^{18}O labeling or trapping experiments) are critical to elucidate intermediates, as shown in studies of analogous pyridine N-oxide systems .

Q. How can this compound derivatives be evaluated for pharmacological activity?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) followed by in vivo models. For example, 4-Nitroquinoline 1-oxide (structurally related) was tested in rat tongue cancer models via oral nanoparticle delivery. Adapt this approach with pharmacokinetic profiling (HPLC-MS) to assess bioavailability and metabolite formation .

Q. What computational tools predict the stereochemical outcomes of chiral this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (DFT with 6-311++G basis sets) can determine absolute configurations by comparing computed and experimental CD/UV spectra. For phospholene oxide analogs, this approach resolved enantiomers with >93% accuracy .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points of this compound derivatives: How to resolve?

  • Methodological Answer : Variations in melting points (e.g., 139–184°C with decomposition) may arise from polymorphic forms or impurities. Replicate synthesis under anhydrous conditions, and characterize via DSC and X-ray crystallography. Cross-reference with high-purity standards from authoritative databases (e.g., NIST) .

Q. Conflicting reactivity trends in nitration vs. oxidation studies: How to design controlled experiments?

  • Methodological Answer : Systematically vary reaction parameters (acid strength, temperature) while monitoring intermediates via LC-MS or in situ IR. For example, nitration at 60°C vs. 70°C may shift product ratios due to competing decomposition pathways .

Methodological Tables

Technique Application Key Parameters Reference
DFT/PBE0 CalculationsPredict regioselectivity/stereochemistry6-311++G basis set, solvent corrections
Column ChromatographyPurification of N-oxide derivativesSilica gel, ethyl acetate:methanol (9:1)
In Vivo PharmacokineticsBioavailability assessmentHPLC-MS, nanoparticle delivery systems

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.